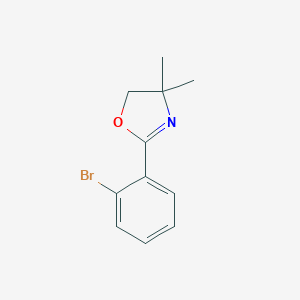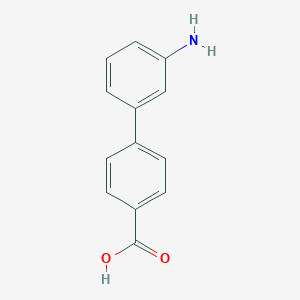
Acide 5-(3-aminophényl)nicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Applications De Recherche Scientifique
Médecine
Acide 5-(3-aminophényl)nicotinique : montre des promesses dans la recherche médicale, en particulier dans le développement de médicaments mimant la nicotine. Ces composés pourraient potentiellement traiter les maladies inflammatoires en se liant aux récepteurs nicotiniques de l'acétylcholine, qui jouent un rôle dans les fonctions régulatrices du système immunitaire .
Science des Matériaux
En science des matériaux, l'this compound peut être utilisé pour créer des matériaux avancés avec des propriétés électroniques spécifiques. Sa structure moléculaire pourrait être la clé du développement de nouveaux matériaux pour diverses applications technologiques .
Sciences de l'environnement
Ce composé pourrait être impliqué dans la synthèse de réseaux organiques covalents (COFs), qui sont utilisés comme photocatalyseurs pour la dégradation des polluants environnementaux, le dégagement d'hydrogène et la conversion du CO2, contribuant ainsi à des solutions énergétiques plus propres .
Biochimie
This compound : a des applications potentielles en biochimie, en particulier dans l'étude des polymères à empreinte moléculaire (MIP). Ces polymères peuvent se lier sélectivement aux molécules cibles et sont utilisés pour la libération de médicaments, la reconnaissance cellulaire et les applications enzymatiques .
Pharmacologie
En pharmacologie, les dérivés de l'acide nicotinique, comme l'this compound, sont explorés pour leur potentiel thérapeutique. Ils pourraient servir de blocs de construction pour des produits pharmaceutiques qui ciblent des interactions moléculaires spécifiques et des voies physiologiques .
Chimie analytique
Les propriétés du composé peuvent être exploitées en chimie analytique pour le développement de capteurs. Sa capacité à interagir avec des molécules spécifiques pourrait conduire à des avancées dans les techniques de détection et de mesure .
Agriculture
This compound : pourrait améliorer la tolérance des cultures aux stress abiotiques comme la sécheresse. Son application pourrait améliorer les paramètres morpho-physiologiques des plantes, contribuant ainsi à des pratiques agricoles plus résilientes .
Nanotechnologie
En nanotechnologie, l'this compound pourrait jouer un rôle déterminant dans la synthèse de nanoparticules, telles que les nanoparticules de nickel, qui ont un large éventail d'applications, de la biomédecine à la catalyse et au stockage d'énergie .
Mécanisme D'action
Target of Action
5-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The mode of action of 5-(3-Aminophenyl)nicotinic acid is likely similar to that of niacin. Niacin is converted to NAD+ in a three-step reaction pathway, referred to as the Preiss-Handler pathway . Both reaction pathways require the activated form of ribose, 5-phosphoribosyl 1-pyrophosphate (PRPP) . Nicotinamide is converted to nicotinamide mononucleotide (NMN) in a salvage pathway utilizing nicotinamide phosphoribosyltransferase .
Biochemical Pathways
The biochemical pathways affected by 5-(3-Aminophenyl)nicotinic acid are those involving NAD+ and NADP+. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .
Pharmacokinetics
Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 5-(3-Aminophenyl)nicotinic acid is the production of NAD+ and NADP+, which are crucial for various metabolic reactions. These coenzymes play a significant role in energy production, DNA repair, cell death, and immune response .
Action Environment
The action of 5-(3-Aminophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can impact how the body metabolizes this compound .
Safety and Hazards
Orientations Futures
The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .
Propriétés
IUPAC Name |
5-(3-aminophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMDJNVUGQUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611260 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-87-2 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)





![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)



